molecular formula C7H12N2O3S B2576010 1-(Cyclopropylsulfonyl)azetidine-3-carboxamide CAS No. 1428359-16-3

1-(Cyclopropylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2576010
CAS No.: 1428359-16-3
M. Wt: 204.24
InChI Key: CHQJJMCQNMLRST-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)azetidine-3-carboxamide is a chemical compound that has garnered interest in various fields of research and industry due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopropylsulfonyl group attached to an azetidine ring, which is further substituted with a carboxamide group. The combination of these functional groups imparts distinct chemical properties to the molecule, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxamide typically involves the formation of the azetidine ring followed by the introduction of the cyclopropylsulfonyl and carboxamide groups. One common synthetic route includes the cyclization of suitable precursors under controlled conditions to form the azetidine ring. This can be achieved through various methods such as:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, leading to efficient and scalable production.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylsulfonyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Alkoxides, amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Sulfides and Thiols: Formed through reduction reactions.

    Substituted Azetidines: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:

Comparison with Similar Compounds

1-(Cyclopropylsulfonyl)azetidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclopropylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3S/c8-7(10)5-3-9(4-5)13(11,12)6-1-2-6/h5-6H,1-4H2,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQJJMCQNMLRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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